3-Methoxyazetidine-3-carbonitrile
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Overview
Description
3-Methoxyazetidine-3-carbonitrile is a chemical compound with the molecular formula C5H8N2O It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyazetidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-3-methoxypropionitrile with ammonia or an amine under basic conditions to form the azetidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyazetidine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Methoxyazetidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxyazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carbonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methylazetidine-3-carbonitrile: Has a methyl group instead of a methoxy group, affecting its reactivity and applications.
3-Ethoxyazetidine-3-carbonitrile:
Uniqueness
3-Methoxyazetidine-3-carbonitrile is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals .
Biological Activity
3-Methoxyazetidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its cytotoxicity, antimicrobial properties, and other relevant pharmacological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of azetidine derivatives with methoxy and cyano groups. Various methods have been employed to optimize yield and purity, including catalytic approaches and microwave-assisted synthesis. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure of synthesized compounds.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against human liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells. The structure-activity relationship (SAR) indicates that modifications to the azetidine ring can enhance cytotoxicity, with certain substitutions leading to improved potency.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed promising results against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis.
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its antioxidative effects. Compounds in this class have shown enhanced antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene), indicating potential applications in oxidative stress-related diseases.
Case Studies
A notable case study involved the use of this compound in a therapeutic context for systemic lupus erythematosus (SLE). In vitro assays indicated that this compound could modulate immune responses effectively, leading to decreased proliferation of activated T-cells.
Properties
IUPAC Name |
3-methoxyazetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-5(2-6)3-7-4-5/h7H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESPLCFVLWTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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